molecular formula C17H15Cl2N5OS B2514190 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide CAS No. 573937-26-5

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2514190
CAS No.: 573937-26-5
M. Wt: 408.3
InChI Key: RSLRTTGCGADREH-UHFFFAOYSA-N
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Description

2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide is a synthetic small molecule designed for medicinal chemistry and drug discovery research. Its structure, incorporating a 1,2,4-triazole core linked to a dichlorophenylacetamide, is of significant interest for investigating new therapeutic agents. This compound is primarily utilized in biochemical assays to evaluate antimicrobial and enzyme inhibitory activities. Heterocyclic scaffolds based on the 1,2,4-triazole ring are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anticonvulsant, and anti-tubercular activities . The mechanism of action for related 1,2,4-triazole derivatives often involves interaction with enzyme active sites. For instance, closely related theophylline-1,2,4-triazole hybrids have demonstrated potent activity as inhibitors of the HCV serine protease, a key viral enzyme, and have shown efficacy against bacterial strains such as B. subtilis and E. coli . The presence of the 1,2,4-triazole-3-thiol moiety is a critical pharmacophore, as this group is frequently employed in the development of novel enzyme inhibitors . Researchers value this compound for its potential to serve as a key intermediate or lead structure in the synthesis of new molecules targeting infectious diseases and specific enzymatic pathways.

Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5OS/c1-10-3-2-4-11(5-10)16-22-23-17(24(16)20)26-9-15(25)21-14-7-12(18)6-13(19)8-14/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLRTTGCGADREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Solvent Systems : Recrystallization solvents vary; H2O:EtOH (1:1) is common for acetamides, while DMF:EtOH (8:2) is used for carboxylic acid derivatives .

Key Observations :

  • Anti-Inflammatory Potency : Pyridyl-substituted triazoles (e.g., 2-pyridyl analog) outperform diclofenac in vivo, highlighting the importance of heteroaromatic substituents .
  • Mechanistic Diversity : While most analogs target inflammation, VUAA1 demonstrates divergent activity as an olfactory receptor agonist, emphasizing the role of substituents in target specificity .

Physicochemical and Pharmacokinetic Insights

  • Melting Points : Allyl-substituted triazoles exhibit higher melting points (161–184°C) compared to morpholinylmethyl derivatives (e.g., 90°C for 7b), likely due to reduced molecular flexibility .
  • Drug-Likeness : Computational models predict favorable pharmacokinetics for dichlorophenyl-substituted acetamides, including solubility and membrane permeability .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions starting with the formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thione intermediate. A common method includes:

  • Step 1 : Cyclocondensation of a substituted hydrazine with carbon disulfide to form the triazole-thione core .
  • Step 2 : Alkylation of the thione group with chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol) .
  • Step 3 : Purification via recrystallization (ethanol/water) to isolate the final product.

Q. Key optimization parameters :

  • Temperature : Reflux conditions (~78°C for ethanol) ensure complete reaction .
  • Solvent choice : Ethanol balances solubility and reactivity for intermediate formation .
  • Stoichiometry : Equimolar ratios of triazole-thione and chloroacetamide prevent side reactions .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure?

  • 1H/13C NMR : Assigns protons and carbons in the triazole ring, acetamide chain, and aromatic substituents. For example, the NH2 group in the triazole core appears as a singlet near δ 5.5 ppm in DMSO-d6 .
  • IR Spectroscopy : Confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the acetamide and triazole NH2) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

  • Anti-inflammatory screening : Carrageenan-induced paw edema models in rodents, comparing efficacy to reference drugs (e.g., diclofenac sodium) at standardized doses (e.g., 10 mg/kg) .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Cytotoxicity assays : MTT or resazurin-based viability tests on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR)?

  • Analog synthesis : Introduce substituents at the triazole (position 5), acetamide (N-aryl group), or thioether linker. For example:
    • Replace m-tolyl with electron-withdrawing groups (e.g., -Cl, -CF3) to study electronic effects .
    • Modify the dichlorophenyl group to assess steric impacts .
  • Biological testing : Compare IC50/MIC values across analogs using dose-response curves. Statistical tools like ANOVA identify significant activity differences .
  • Computational modeling : Dock analogs into target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina to predict binding affinities .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Standardize protocols : Ensure consistent assay conditions (e.g., cell line passage number, solvent controls) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and anti-exudative activity) .
  • Dose-response reevaluation : Test conflicting compounds at a broader concentration range to rule out false negatives/positives .

Q. What environmental fate studies are applicable based on physicochemical properties?

  • Persistence assessment : Hydrolysis half-life studies at varying pH (e.g., pH 5–9) to simulate soil/water compartments .
  • Bioaccumulation potential : Calculate logP (e.g., using ChemDraw) to predict lipid solubility. Values >3 indicate high bioaccumulation risk .
  • Photodegradation : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS .

Formulation and Stability

Q. What pharmacotechnical parameters are critical for tablet formulation?

  • Excipient screening : Test binders (e.g., PVP), disintegrants (e.g., croscarmellose), and lubricants (e.g., magnesium stearate) for optimal hardness (<50 N) and disintegration time (<30 minutes) .
  • Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) monitor degradation via HPLC .

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